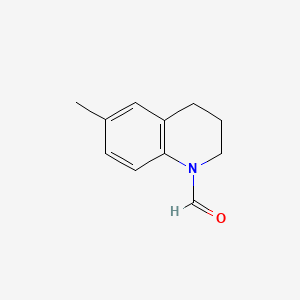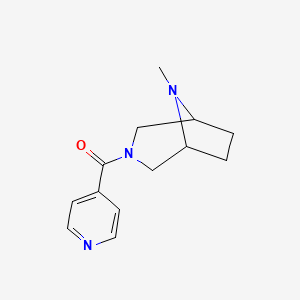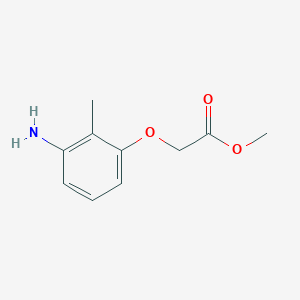
Methyl 2-(3-amino-2-methylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-amino-2-methylphenoxy)acetate is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenoxyacetic acid and contains an amino group and a methyl group attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-2-methylphenoxy)acetate typically involves the reaction of 3-amino-2-methylphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the methyl chloroacetate, leading to the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Methyl 2-(3-amino-2-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Methyl 2-(3-amino-2-methylphenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 2-(3-amino-2-methylphenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active phenoxyacetic acid derivative, which can further interact with biological pathways.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-amino-3-methylphenoxy)acetate
- Methyl 2-(3-amino-4-methylphenoxy)acetate
- Methyl 2-(3-amino-2-ethylphenoxy)acetate
Uniqueness
Methyl 2-(3-amino-2-methylphenoxy)acetate is unique due to the specific positioning of the amino and methyl groups on the aromatic ring, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
methyl 2-(3-amino-2-methylphenoxy)acetate |
InChI |
InChI=1S/C10H13NO3/c1-7-8(11)4-3-5-9(7)14-6-10(12)13-2/h3-5H,6,11H2,1-2H3 |
InChIキー |
CSWQJOYLDCPMDI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1OCC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


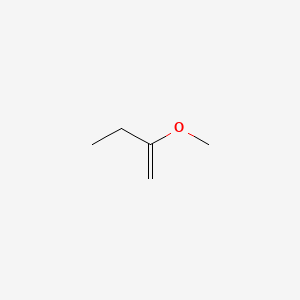
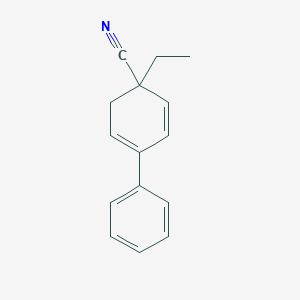
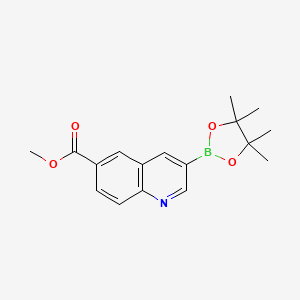
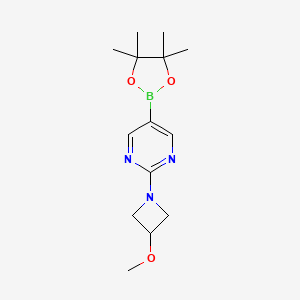
![4-Methyl-N-[3-(oxan-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B13941255.png)
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, butyl ester](/img/structure/B13941259.png)
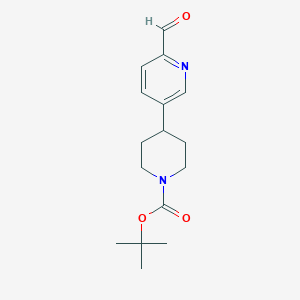
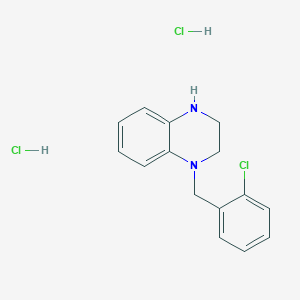
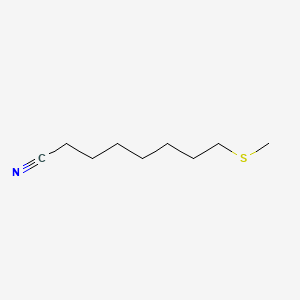
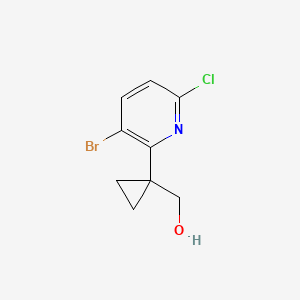
![2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]-](/img/structure/B13941284.png)
![Octahydropyrido[1,2-a]azepin-9(6h)-one](/img/structure/B13941288.png)
